2-formyl-4-chloro-N-methylbenzamide
Description
2-Formyl-4-chloro-N-methylbenzamide is a benzamide derivative characterized by a formyl (-CHO) group at the ortho position, a chloro (-Cl) substituent at the para position, and an N-methyl (-CH₃) moiety on the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its electron-withdrawing formyl group enables further functionalization, such as condensation or nucleophilic addition reactions.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-chloro-2-formyl-N-methylbenzamide |
InChI |
InChI=1S/C9H8ClNO2/c1-11-9(13)8-3-2-7(10)4-6(8)5-12/h2-5H,1H3,(H,11,13) |
InChI Key |
TXFKONRLNNGPNN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The physicochemical and functional properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-formyl-4-chloro-N-methylbenzamide and structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
- Electron Effects : The formyl group in this compound is strongly electron-withdrawing, rendering the aromatic ring more electrophilic compared to methoxy- or methyl-substituted analogs .
- Solubility : The formyl group reduces aqueous solubility relative to methoxy-substituted benzamides but improves compatibility with polar organic solvents like DMF or DCM, as seen in analogous syntheses .
- Reactivity : The formyl moiety serves as a reactive handle for Schiff base formation or further derivatization, unlike chloro or methylsulfonyl groups, which are typically inert under mild conditions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The formyl derivative’s lower LogP (1.8) reflects its polarity compared to methoxy (3.2) or methylsulfonyl (2.5) analogs.
- Melting points correlate with crystallinity; bulkier substituents (e.g., methylsulfonyl) increase melting points .
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